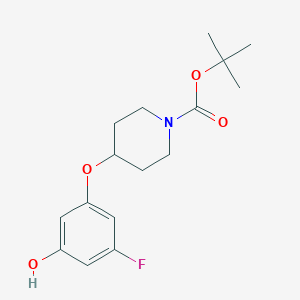
4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a piperidine ring substituted with a fluoro-hydroxyphenoxy group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Fluoro-Hydroxyphenoxy Intermediate: The starting material, 3-fluoro-5-hydroxybenzonitrile, is subjected to a nucleophilic aromatic substitution reaction with a suitable nucleophile to introduce the hydroxy group.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under basic conditions to form the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in 4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester provides increased steric hindrance, which can affect the compound’s reactivity and binding properties. This makes it unique compared to its methyl, ethyl, and isopropyl ester analogs.
Properties
Molecular Formula |
C16H22FNO4 |
|---|---|
Molecular Weight |
311.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-fluoro-5-hydroxyphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO4/c1-16(2,3)22-15(20)18-6-4-13(5-7-18)21-14-9-11(17)8-12(19)10-14/h8-10,13,19H,4-7H2,1-3H3 |
InChI Key |
JEIHTTHJHSFXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















